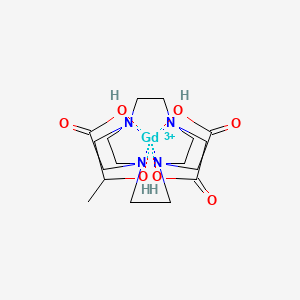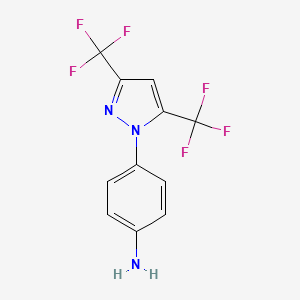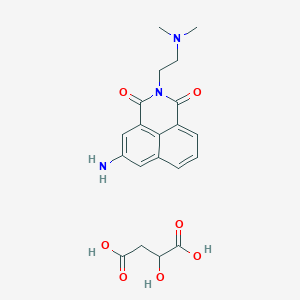
618863-54-0 (Malate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
618863-54-0, also known as Malate, is a chemical compound that is widely used in scientific research due to its various biochemical and physiological effects. Malate is a dicarboxylic acid that is involved in several metabolic pathways, including the Krebs cycle and gluconeogenesis.
Applications De Recherche Scientifique
Biotechnological Production of Malate :
- Malate is considered a key building block chemical, potentially producible from biomass on a large scale. Zheng-Jun Li et al. (2018) demonstrated the metabolic engineering of Escherichia coli for efficient malate production from xylose, a major component of lignocellulosic biomass, achieving a high yield of 0.83 g malate/g xylose (Zheng-Jun Li et al., 2018).
- Engineering of a biosensor in Bacillus licheniformis for response to malate was conducted by Yupeng Zhang et al. (2021), facilitating the high-throughput screening of engineered strains for malate production (Yupeng Zhang et al., 2021).
Role in Plant Nutrition and Physiology :
- Malate plays a central role in plant mineral nutrition, contributing to symbiotic nitrogen fixation, phosphorus acquisition, and aluminum tolerance in plants, as detailed by J. Schulze et al. (2002) (J. Schulze et al., 2002).
- I. Finkemeier and L. Sweetlove (2009) highlighted malate's importance in plant homeostasis, including its involvement in central metabolism, guard cell functioning, and root exudation (I. Finkemeier & L. Sweetlove, 2009).
Molecular and Cellular Applications :
- R. Hedrich et al. (1994) showed that malate-sensitive anion channels enable guard cells in plants to sense changes in ambient CO2 concentration, indicating its key regulatory role in plant physiology (R. Hedrich et al., 1994).
- The plant homolog to the human sodium/dicarboxylic cotransporter is identified as the vacuolar malate carrier, as reported by V. Emmerlich et al. (2003), underscoring malate's role in plant metabolism (V. Emmerlich et al., 2003).
Propriétés
Numéro CAS |
618863-60-8 |
|---|---|
Nom du produit |
618863-54-0 (Malate) |
Formule moléculaire |
C20H23N3O7 |
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C16H17N3O2.C4H6O5/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;5-2(4(8)9)1-3(6)7/h3-5,8-9H,6-7,17H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9) |
Clé InChI |
JNZBHHQBPHSOMU-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O |
SMILES canonique |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O |
Apparence |
Solid powder |
Synonymes |
AS1413; AS 1413; AS-1413; XLS001; XLS 001; XLS-001; Xanafide.; 5-amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione L-malate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



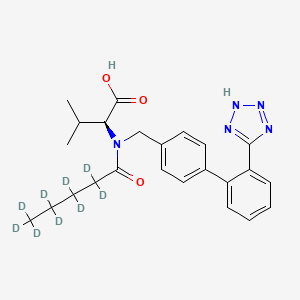
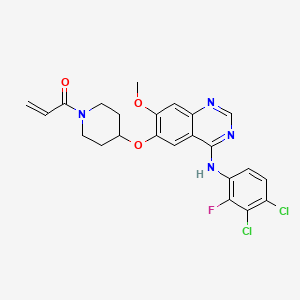
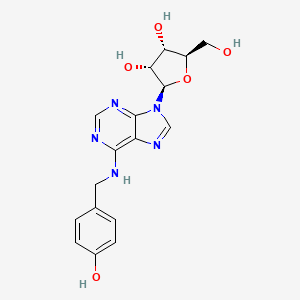

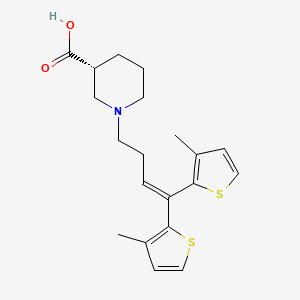
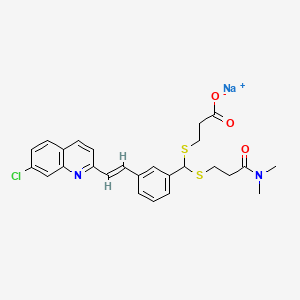
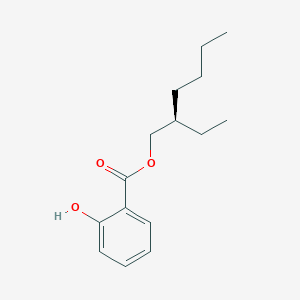
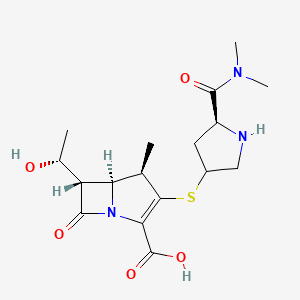
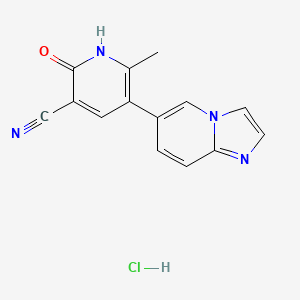
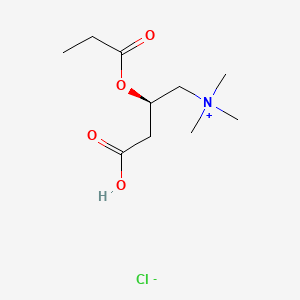
![4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile](/img/structure/B1662838.png)
